RGD-4C

Integrin antagonism Cell adhesion inhibition αvβ3/αvβ5 targeting

For reproducible integrin research, ensure procurement of correctly folded RGD-4C. Its double-disulfide constraint confers a 200-fold potency advantage over linear RGD peptides and is essential for proper αvβ3/αvβ5 binding. Misfolded isomers with scrambled disulfide pairing exhibit a 10-fold reduction in activity. This product is verified for the active Cys2-Cys10, Cys4-Cys8 connectivity pattern.

Molecular Formula C42H60N14O16S4
Molecular Weight 1145.3 g/mol
Cat. No. B10862123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGD-4C
Molecular FormulaC42H60N14O16S4
Molecular Weight1145.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)C(NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N
InChIInChI=1S/C42H60N14O16S4/c1-19(43)33(64)53-26-16-74-73-15-25(35(66)48-14-32(62)63)54-36(67)22(10-20-6-3-2-4-7-20)51-41(72)28-18-76-75-17-27(56-38(69)24(12-31(60)61)52-40(26)71)39(70)50-21(8-5-9-46-42(44)45)34(65)47-13-29(57)49-23(11-30(58)59)37(68)55-28/h2-4,6-7,19,21-28H,5,8-18,43H2,1H3,(H,47,65)(H,48,66)(H,49,57)(H,50,70)(H,51,72)(H,52,71)(H,53,64)(H,54,67)(H,55,68)(H,56,69)(H,58,59)(H,60,61)(H,62,63)(H4,44,45,46)/t19-,21-,22-,23-,24-,25-,26-,27-,28-/m0/s1
InChIKeyDXIKEERYADAVLF-CFFDDJBSSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RGD-4C (H-Ala-Cys(1)-Asp-Cys(2)-Arg-Gly-Asp-Cys(2)-Phe-Cys(1)-Gly-OH): Integrin-Targeting Double-Disulfide Cyclic Peptide for Research and Procurement


The compound H-Ala-Cys(1)-Asp-Cys(2)-Arg-Gly-Asp-Cys(2)-Phe-Cys(1)-Gly-OH, commonly designated RGD-4C (single-letter code: ACDCRGDCFCG), is a synthetic 11-amino-acid cyclic peptide featuring an Arg-Gly-Asp (RGD) integrin-recognition motif constrained by two intramolecular disulfide bonds (Cys2-Cys10; Cys4-Cys8) [1]. Originally isolated from phage-display libraries and first characterized in detail by Koivunen et al. in 1995 [2], this peptide has a molecular formula of C42H60N14O16S4 and a molecular weight of 1145.3 g/mol, with its TFA salt bearing CAS number 332179-76-7 . RGD-4C selectively binds with high affinity to αvβ3 and αvβ5 integrins, and with lower affinity to α5β1 and αvβ6, enabling its use in tumor-homing, targeted drug delivery, and integrin-mediated cellular transduction research [3][4].

Why Linear RGD Peptides or Single-Disulfide Analogs Cannot Substitute for RGD-4C (ACDCRGDCFCG) in Integrin-Targeted Applications


Generic substitution of RGD-4C with simpler linear RGD peptides or single-disulfide cyclic analogs is not scientifically defensible due to three interdependent structural factors that critically determine integrin-binding potency, selectivity, and solution stability. The double-disulfide constraint of RGD-4C enforces a rigid, defined conformation of the RGD motif that linear peptides lack entirely; this rigidity directly translates into a 200-fold potency advantage over linear RGD sequences and at least a 20-fold advantage over peptides constrained by only a single disulfide bond [1]. Furthermore, the specific disulfide connectivity pattern (Cys1-Cys4; Cys2-Cys3) is not a trivial detail—the alternative isomer (1-3; 2-4) exhibits approximately 10-fold lower αv integrin binding activity [2], meaning that even an ostensibly identical sequence with scrambled disulfide pairing cannot functionally replace properly folded RGD-4C. Finally, cyclization via disulfide bonds confers approximately 30-fold enhanced solution stability at physiological pH relative to linear RGD peptides, primarily by restricting conformational flexibility that would otherwise permit aspartic acid residue-mediated backbone degradation [3]. These combined structure-activity relationships mean that procurement of a verified, correctly folded RGD-4C preparation is non-negotiable for reproducible integrin-targeting research.

Quantitative Comparative Evidence for RGD-4C (ACDCRGDCFCG): Differentiated Potency, Structural Specificity, and Stability


Double-Disulfide Cyclization Confers ≥20-Fold Potency Advantage Over Single-Disulfide Cyclic RGD Peptides and ≥200-Fold Over Linear RGD Peptides

In a definitive head-to-head study of RGD-containing cyclic peptides with varying ring sizes and disulfide bond counts, RGD-4C (ACDCRGDCFCG) was synthesized and directly compared against peptides containing a single disulfide bond as well as commonly used linear RGD peptides in cell attachment inhibition assays. The double-disulfide RGD-4C peptide was at least 20-fold more potent as an inhibitor of αvβ5- and αvβ3-mediated cell attachment to vitronectin than similar peptides constrained by only a single disulfide bond, and 200-fold more potent than linear RGD peptides [1]. This potency hierarchy demonstrates that a single cyclization constraint is insufficient to achieve the conformational rigidity required for optimal integrin recognition.

Integrin antagonism Cell adhesion inhibition αvβ3/αvβ5 targeting Cyclic peptide engineering

Correct Disulfide Connectivity (1-4; 2-3) Is Essential: Misfolded Isomer Exhibits 10-Fold Lower αv Integrin Binding Activity

Assa-Munt et al. (2001) conducted a rigorous comparative analysis of the two naturally occurring disulfide-bond isomers of RGD-4C. The peptide with the correct 1-4; 2-3 disulfide bond arrangement (corresponding to Cys2-Cys10; Cys4-Cys8 in the full sequence) accounts for most of the αv integrin binding activity, whereas the misfolded 1-3; 2-4 isomer was approximately 10-fold less potent [1]. Solution NMR structure analysis revealed that these two isomers present the RGD motif in entirely different three-dimensional conformations, explaining the functional divergence [2]. This finding has direct quality-control implications: peptide preparations containing scrambled disulfide pairing will exhibit substantially attenuated biological activity.

Disulfide bond mapping Peptide folding QC Integrin αvβ3 binding Structural biology

Disulfide Cyclization Confers 30-Fold Enhanced Solution Stability at Physiological pH Relative to Linear RGD Peptides

Bogdanowich-Knipp et al. (1999) systematically compared the solution stability of a disulfide-cyclized RGD peptide against a linear RGD-containing peptide (Arg-Gly-Asp-Phe-OH) as a function of pH. At pH 7, the cyclic peptide was approximately 30-fold more stable than the linear counterpart, with degradation rates determined by reversed-phase HPLC [1]. The primary degradation mechanism for both peptides involved the aspartic acid residue; cyclization prevented degradation by restricting conformational flexibility, thereby preventing the Asp side-chain carboxylic acid from orienting appropriately for nucleophilic attack on the peptide backbone [2]. Notably, above pH 8, stability of the disulfide-cyclized peptide decreased due to disulfide bond degradation, establishing a defined pH window for optimal stability.

Peptide stability Formulation development Aspartimide degradation pH-dependent stability

RGD-4C Enables CAR-Independent Adenoviral Transduction via αvβ5 Integrin That Simpler RGD Insertions Cannot Mediate

Nagel et al. (2003) generated seven genetically modified adenovirus vectors with RGD sequences inserted into the HI loop of the fiber knob to compare transduction capabilities. While all mutants bound and infected CAR- and αv integrin-positive epithelial cells with equal efficiencies, only the Ads containing the RGD-4C sequence (with two additional cysteines flanking the RGD motif) were uniquely capable of transducing CAR-less hematopoietic and nonhematopoietic human tumor cell lines and primary melanoma cells [1]. Function-blocking antibody studies confirmed that αvβ5 integrin served as the functional transduction receptor for RGD-4C Ads in the absence of CAR, whereas αvβ3, αIIbβ3, and β1-containing integrins did not [2]. Simpler RGD insertions lacking the double-cysteine constraint failed to enable CAR-independent transduction, establishing RGD-4C as uniquely suited for vector tropism expansion.

Adenoviral vector engineering CAR-independent transduction Gene delivery Integrin αvβ5

Validated Research and Industrial Applications for RGD-4C (ACDCRGDCFCG) Based on Comparative Evidence


Tumor-Homing Ligand for Targeted Cytotoxic Payload Delivery

RGD-4C has been extensively validated as a tumor-homing ligand that enhances selective delivery of cytotoxic payloads to αv integrin-expressing tumors and tumor vasculature. The 200-fold potency advantage over linear RGD peptides and 20-fold advantage over single-disulfide cyclics [1] translates directly to enhanced tumor selectivity in vivo. RGD-4C conjugated to saporin (RGD-SAP) demonstrated dose-dependent tumor growth inhibition in subcutaneous syngeneic bladder cancer models, with efficacy dependent on αv integrin expression levels [2]. Similarly, RGD-4C fused to tumor necrosis factor-α (TNF) enabled subnanogram doses to induce antitumor effects in combination with melphalan [3], while cDNA encoding RGD-4C-TNF inhibited B16F1 melanoma growth after intramuscular plasmid administration [4]. Recent work (2025) demonstrates RGD-4C-mediated targeted delivery of doxorubicin using graphene quantum dot carriers with pH-responsive release [5]. This application scenario is directly supported by the potency and stability advantages established in Section 3.

Integrin αvβ5-Specific Transduction in Adenoviral Vector Engineering

RGD-4C-modified adenoviral vectors uniquely enable CAR-independent transduction of hematopoietic and nonhematopoietic tumor cells via αvβ5 integrin engagement—a property not achievable with simpler RGD insertions lacking the double-cysteine constraint [1]. This differential capability, established through direct head-to-head comparison of seven genetically modified Ad vectors, makes RGD-4C the ligand of choice for expanding adenoviral tropism to CAR-deficient tumor cells and primary melanoma cells [2]. The defined disulfide connectivity (1-4; 2-3) is essential for this function; misfolded isomers with scrambled disulfide pairing would exhibit 10-fold lower integrin binding [3] and likely fail to mediate efficient transduction. Procurement of correctly folded RGD-4C peptide or RGD-4C-encoding plasmids is therefore critical for reproducible gene therapy vector development.

Selective Targeting of Inflammatory Neovasculature in Arthritis Models

RGD-4C demonstrates selective homing to inflamed synovial vasculature while sparing normal synovium, a property validated in murine collagen-induced arthritis models. RGD-4C phage accumulated in inflamed synovium in a manner inhibited by co-administration of soluble RGD-4C [1]. More critically, an RGD-4C–D(KLAKLAK)2 chimeric peptide (coupling RGD-4C to a proapoptotic peptide) significantly decreased clinical arthritis scores and increased apoptosis of synovial blood vessels, whereas the uncoupled mixture of RGD-4C and untargeted proapoptotic peptide had no effect [2]. This head-to-head comparison against the uncoupled control demonstrates that RGD-4C targeting is causal for therapeutic efficacy, not merely correlative. The 30-fold stability advantage at pH 7 [3] supports the peptide's ability to circulate and home to inflamed sites before degradation.

Integrin αvβ3/αvβ5 Binding Assays Requiring Defined RGD Conformation

For competitive binding assays, cell adhesion inhibition studies, or structural biology investigations of RGD-dependent integrins, RGD-4C offers a structurally defined, high-potency reference ligand with publicly available NMR solution structures for both active (1-4;2-3) and less active (1-3;2-4) isomers [1][2]. The 10-fold activity difference between isomers [3] provides a built-in negative control for structure-activity relationship studies. Unlike linear RGD peptides that adopt heterogeneous conformational ensembles and exhibit 200-fold lower potency [4], RGD-4C presents the RGD motif in a constrained, reproducible orientation that enables consistent experimental results. This application demands procurement from suppliers providing analytical characterization confirming correct disulfide pairing, as contamination with misfolded isomer reduces effective potency by an order of magnitude.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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